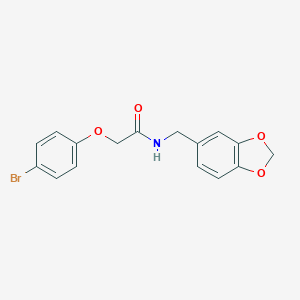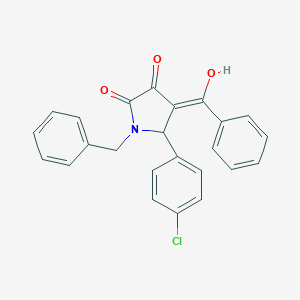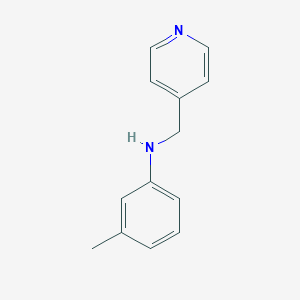
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not completely understood. However, it has been suggested that N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response. Additionally, N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been found to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is that its mechanism of action is not completely understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions related to N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One potential direction is to study its use as an antidepressant and anxiolytic agent in clinical trials. Another potential direction is to investigate its potential use as an antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an antidepressant and anxiolytic agent. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide involves a multi-step process that includes the reaction of 4-bromobenzylamine with 1-bromo-3-chloropropane to form 4-bromobenzyl-3-chloropropylamine. This intermediate product is then reacted with 4-methylpiperazine to yield N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The overall yield of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide synthesis is around 60%.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has shown promising results in various scientific research applications. It has been found to have potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C14H20BrN3O |
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20BrN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) |
Clave InChI |
KNMDEXHUHKFHES-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Solubilidad |
48.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)




![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
